molecular formula C20H17FO3S B130228 (S)-Sulindac CAS No. 149116-77-8

(S)-Sulindac

Numéro de catalogue: B130228
Numéro CAS: 149116-77-8
Poids moléculaire: 356.4 g/mol
Clé InChI: MLKXDPUZXIRXEP-WXKFDZDZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Sulindac is the S-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, a sulfoxide prodrug metabolized into its active sulfide (SSide) and inactive sulfone (SSone) forms . Sulindac exhibits dual anti-inflammatory and anticancer properties, primarily through COX inhibition and COX-independent mechanisms such as apoptosis induction and cell cycle modulation . Notably, this compound and its R-epimer demonstrate comparable biological activities in both normal and cancer cells. For example, both epimers protect normal lung cells from oxidative stress while enhancing oxidative stress-induced killing of lung cancer cells .

Méthodes De Préparation

Asymmetric Sulfide Oxidation

The cornerstone of (S)-Sulindac synthesis lies in the enantioselective oxidation of the prochiral sulfide precursor, 5-fluoro-2-methyl-1-((4-(methylthio)phenyl)methylene)-1H-indene-3-acetic acid , to the sulfoxide. Two dominant catalytic approaches are employed:

Kagan Sulfoxidation

The Sharpless-Kagan method utilizes a titanium-based chiral catalyst to achieve high stereoselectivity. In a landmark study, Shibata and Toru demonstrated the oxidation of the sulfide precursor using:

  • Catalyst : Titanium tetraisopropoxide (Ti(OiPr)₄) and (S,S)-diethyl tartrate (DET)

  • Oxidant : Cumene hydroperoxide (CHP)

  • Conditions : Dichloromethane (CH₂Cl₂), room temperature, 16 hours

This method yielded this compound with 92% ee and 71% yield . The reaction proceeds via a radical mechanism, where the chiral titanium complex directs the oxygen transfer to the sulfide’s sulfur atom.

Iron-Catalyzed Asymmetric Oxidation

An alternative approach employs iron catalysts with chiral ligands. A 2004 study reported:

  • Catalyst : Iron(III) acetylacetonate (Fe(acac)₃) and a chiral bis(oxazoline) ligand

  • Oxidant : Hydrogen peroxide (H₂O₂)

  • Conditions : CH₂Cl₂, room temperature, 16 hours

This method achieved comparable results to the Kagan protocol, with 92% ee and 71% yield . The iron-based system offers cost advantages and avoids noble metals, enhancing scalability.

Chiral Auxiliary Approaches

Chiral auxiliaries enable stereochemical control during sulfoxide formation. The Andersen method , widely used for sulfoxides, involves:

Menthyl Sulfinate Derivatives

  • Auxiliary : (1R,2S,5R,S)-(−)-Menthyl p-toluenesulfinate

  • Mechanism : Nucleophilic displacement of the sulfinate group by the sulfide precursor

  • Outcome : High stereoselectivity (up to 99% ee ) due to the rigid chiral environment

While this method achieves exceptional ee, it requires additional steps to install and remove the auxiliary, reducing overall efficiency.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent ee (%) Yield (%) Advantages Disadvantages
Kagan SulfoxidationTi(OiPr)₄, DET, CHP9271High ee; established protocolTitanium waste; cost
Iron-Catalyzed OxidationFe(acac)₃, chiral ligand9271Cost-effective; sustainableLigand synthesis complexity
Andersen AuxiliaryMenthyl sulfinate99N/AExceptional stereocontrolMulti-step; low atom economy

Critical Considerations in Synthesis

Over-Oxidation to Sulfone

The sulfide precursor is prone to over-oxidation to the pharmacologically inactive sulfone. Key mitigations include:

  • Controlled stoichiometry of oxidant (e.g., H₂O₂ or CHP)

  • Low-temperature conditions (0–25°C) to suppress side reactions

Racemization Risks

This compound may racemize under acidic or high-temperature conditions. Stabilization strategies involve:

  • Neutral pH buffers during workup

  • Avoiding prolonged heating (>80°C) in downstream steps

Industrial-Scale Challenges

While academic methods achieve high ee, industrial production faces hurdles:

  • Catalyst cost : Titanium and chiral ligands are expensive.

  • Solvent waste : Large-scale use of CH₂Cl₂ requires recycling infrastructure.

  • Regulatory compliance : Residual metal catalysts must meet FDA limits .

Emerging Trends

Biocatalytic Approaches

Recent studies explore methionine sulfoxide reductase (MsrA) for enantioselective sulfoxide reduction. While primarily metabolic, engineered MsrA variants show potential for synthetic applications .

Flow Chemistry

Continuous-flow systems improve oxidation efficiency by enhancing heat/mass transfer, reducing reaction times, and minimizing over-oxidation .

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Sulindac undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulindac sulfone, an inactive metabolite.

    Reduction: Reduction of this compound can yield sulindac sulfide, which is the active form of the drug.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Sulindac sulfone: Formed through oxidation.

    Sulindac sulfide: Formed through reduction.

Applications De Recherche Scientifique

Colorectal Cancer Prevention and Treatment

(S)-Sulindac has been extensively studied for its chemopreventive effects against colorectal cancer, particularly in patients with familial adenomatous polyposis (FAP):

  • Polyp Reduction : Clinical trials have demonstrated that this compound significantly reduces the number and size of colorectal polyps in FAP patients. For instance, one study reported a 69% reduction in polyp burden when combined with erlotinib .
  • Long-term Efficacy : Sustained treatment with this compound has shown long-term benefits in maintaining polyp suppression, with doses ranging from 100 mg to 400 mg daily effectively reducing polyp size and number over extended periods .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

  • Neuronal Cell Death : Studies have demonstrated that the compound can induce apoptosis in neuronal cells through autophagy pathways. This mechanism could be relevant for conditions characterized by neurodegeneration .
  • Potential Applications : The neuroprotective effects suggest possible applications for this compound in treating neurodegenerative diseases or conditions involving neuronal cell death.

Case Studies and Clinical Trials

A summary of notable clinical trials and studies involving this compound is presented below:

StudyPopulationDosageDurationOutcome
Labayle et al. (1991)10 patients with FAP300 mg/day4 monthsPolyps regressed completely in 6 patients
Giardiello et al. (1993)22 patients with FAP300 mg/day9 monthsReduction of polyps by 56%
Nugent et al. (1993)24 patients with FAP400 mg/day6 monthsSignificant reduction in epithelial cell proliferation
JAMA Oncology Study (2018)Patients with FAPSulindac + ErlotinibNot specified69% reduction in colorectal polyp burden

Mécanisme D'action

The mechanism of action of (S)-Sulindac involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The (S)-enantiomer of sulindac is more effective in inhibiting COX-2, which is primarily responsible for the anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of the mitochondrial pathway and the inhibition of nuclear factor kappa B (NF-κB) signaling.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Sulindac Sulfide (SSide) and Sulindac Sulfone (SSone)

  • Pharmacokinetics & Safety :
    SSide is the active metabolite responsible for COX-1/2 inhibition (>48-fold more potent than SSone), contributing to gastrointestinal toxicity . SSone, in contrast, has minimal COX activity and a better safety profile. Phospho-sulindac (PS), a derivative, generates lower plasma levels of SSide (25% of conventional sulindac) and higher SSone levels, reducing toxicity risks .
    • Key Data :
Parameter PS-derived SSone Sulindac-derived SSone
T₁/₂ (h) 19.9 3.2
AUC₀–24h (mM·h) 673 357
COX Inhibition Weak None
  • Mechanistic Differences :
    SSide induces mitochondrial uncoupling and leukotriene suppression, while SSone primarily exerts anticancer effects via apoptosis and mTOR/VDAC signaling .

Phospho-Sulindac (PS)

  • Advantages Over Conventional Sulindac :
    PS reduces total metabolite exposure (44% of sulindac’s AUC₀–24h) and shifts metabolism toward SSone, minimizing SSide-associated toxicity .
  • Clinical Relevance :
    PS’s improved safety profile makes it a promising candidate for long-term chemoprevention .

Sulindac Sulfide Amide (SSA) and α-Methyl Derivatives

  • Structural Modifications :
    SSA, an amide derivative, abolishes COX activity while enhancing anticancer efficacy. It maintains metabolic redox cycling (sulfide ↔ sulfoxide ↔ sulfone) akin to sulindac but with reduced toxicity .
  • α-Methyl Analogs :
    These derivatives show improved in vitro and in vivo activity compared to sulindac, highlighting the role of structural tweaks in optimizing therapeutic windows .

Comparison with Non-Sulindac Compounds

S-Allylmercaptocysteine (SAMC)

  • Mechanistic Synergy :
    SAMC, a garlic-derived compound, arrests the cell cycle at G2-M, contrasting with sulindac sulfide’s G1-S blockade. Co-administration synergistically enhances apoptosis and growth inhibition in colon cancer cells .
  • Shared Pathways :
    Both SAMC and sulindac metabolites elevate caspase-3 activity and glutathione levels, though SAMC uniquely activates JNK signaling .

Natural Compounds (Resveratrol, Curcumin)

  • Efficacy Comparison :
    Resveratrol and grape seed extract suppress colon tumors in mice at rates comparable to sulindac (50% reduction) but via stem cell targeting rather than COX modulation . Curcumin, like sulindac, induces G0-G1 arrest and apoptosis but differs in gene expression profiles, suggesting divergent upstream mechanisms .

Chemotherapeutic Agents (5-Fluorouracil)

  • Apoptosis Pathways :
    Sulindac metabolites induce apoptosis independently of p53 and COX, unlike 5-FU, which requires p53 activation. This distinction allows sulindac to remain effective in p53-deficient cancers .

Mechanistic Overview: Key Differences and Commonalities

Compound Primary Mechanism Cell Cycle Effect COX Dependency Apoptosis Pathway
(S)-Sulindac COX inhibition, ROS modulation G1-S arrest Partial p53-independent
SSide COX-1/2 inhibition, mitochondrial toxicity G1-S arrest High p53-independent
SSone VDAC/mTOR inhibition N/A None p53-independent
SAMC JNK activation, glutathione induction G2-M arrest None Caspase-3-dependent
Curcumin β-catenin-Tcf modulation G0-G1 arrest None p53-independent

Activité Biologique

(S)-Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential anticancer activity. This article explores the biological activities of this compound, including its mechanisms of action, metabolic pathways, and effects on cancer cells and normal tissues, supported by diverse research findings.

Chemical Structure and Metabolism

This compound is a prodrug that requires metabolic conversion to its active forms: this compound sulfide (SS) and this compound sulfone (SF). The metabolism of this compound is primarily facilitated by liver enzymes and colonic bacteria. The reduction of this compound to SS is catalyzed by methionine sulfoxide reductase (Msr) A, while the oxidation to SF occurs via the cytochrome P450 enzyme system .

Table 1: Metabolic Pathways of this compound

MetabolitePathwayEnzyme Involved
This compoundProdrug-
This compound SulfideActive NSAIDMethionine sulfoxide reductase A
This compound SulfoneOxidative metaboliteCytochrome P450

Research indicates that this compound exerts its anticancer effects through several mechanisms:

  • Induction of Apoptosis : this compound sensitizes cancer cells to oxidative stress, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis. This effect is particularly pronounced in lung cancer cells .
  • Inhibition of Cyclooxygenases : The active metabolite SS selectively inhibits cyclooxygenase-1 (COX-1) and COX-2 enzymes, which play crucial roles in inflammation and tumorigenesis. This inhibition leads to decreased prostaglandin synthesis, which is associated with reduced tumor growth in various cancer models .
  • Autophagic Apoptosis : Studies have shown that sulindac can induce autophagic apoptosis in specific neuronal populations, suggesting a broader impact on cellular survival pathways beyond cancer cells .

Case Studies and Clinical Findings

Several studies have highlighted the efficacy of this compound in cancer prevention and treatment:

  • Familial Adenomatous Polyposis (FAP) : A randomized controlled trial demonstrated that patients with FAP treated with 300 mg/day of sulindac experienced significant regression in rectal polyps compared to placebo, with polyps decreasing in number by 56% and size by 65% over nine months .
  • Breast Cancer Models : In triple-negative breast cancer models, SS inhibited mammosphere growth and demonstrated significant anti-tumor activity when combined with immune checkpoint inhibitors, highlighting its potential as an adjunct therapy in immunotherapy .

Table 2: Summary of Clinical Findings on this compound

Study FocusTreatment RegimenKey Findings
Familial Adenomatous Polyposis300 mg/day for 9 months56% reduction in polyp number; 65% reduction in size
Triple-Negative Breast CancerCombination with a-PD1Significant tumor reduction; enhanced immune response

Safety Profile and Adverse Effects

Despite its therapeutic benefits, the use of sulindac can be associated with hepatotoxicity and gastrointestinal side effects. Reports indicate cases of liver injury linked to sulindac treatment, necessitating careful monitoring during therapy .

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which (S)-Sulindac exerts its anticancer effects in preclinical models?

this compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis, and modulates β-catenin signaling pathways, disrupting Wnt-driven oncogenesis. Preclinical studies in ApcMin/+ mice demonstrate its ability to reduce adenoma burden by inducing apoptosis in tumor epithelial cells . Methodologically, researchers should combine RNA sequencing of laser-capture microdissected (LCM) tumor cells with immunohistochemical validation of β-catenin localization .

Q. How should researchers design in vitro experiments to assess the neuroprotective effects of this compound?

Use primary cultured cortical neurons exposed to oxidative stress-inducing agents (e.g., valproic acid). Measure cell viability via MTT assays, quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA), and validate findings with Western blotting for antioxidant enzymes like SOD1. Include dose-response curves (0.1–100 µM) to identify therapeutic windows .

Q. What validated assays are recommended for quantifying this compound's effects on apoptosis and proliferation in colorectal cancer models?

In 1,2-dimethylhydrazine (DMH)-induced murine models, use TUNEL assays to measure apoptosis and Ki-67 immunohistochemistry to assess proliferation. Pair these with transcriptomic analysis of Bax/Bcl-2 ratios and cyclin-D1 expression. Ensure sample homogeneity by isolating intestinal epithelial cells via gradient centrifugation .

Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in rodent studies?

Key parameters include plasma half-life (∼7.8 hrs in rats), sulfoxide metabolite bioavailability, and tissue distribution. Administer via oral gavage at 10–30 mg/kg/day, with serial blood sampling for HPLC-MS quantification. Monitor renal clearance due to NSAID-associated nephrotoxicity risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's modulation of β-catenin signaling across cancer types?

Discrepancies arise from tumor-specific microenvironments and isoform expression (e.g., β-catenin vs. plakoglobin). Employ isogenic cell lines with CTNNB1 mutations, paired with CRISPR-Cas9 knockouts, to isolate pathway-specific effects. Use RNA-seq to identify co-regulated genes and phosphoproteomics to map upstream kinases .

Q. What integrated approaches validate this compound's anti-metastatic efficacy in pancreatic ductal adenocarcinoma (PDAC)?

Combine orthotopic PDAC xenografts with intravital imaging to track liver metastasis. Assess drug efficacy via bioluminescence and correlate with immunohistochemistry for EMT markers (e.g., vimentin). Use pharmacodynamic (PD) modeling to link plasma concentrations with β-catenin pathway inhibition .

Q. How should LCM be optimized for transcriptional studies of this compound in heterogeneous tissues?

Preserve RNA integrity by snap-freezing tissues in liquid nitrogen. Use LCM to isolate ≥500 cells per sample, followed by RNA amplification kits (e.g., NuGEN). Validate purity via qPCR for cell-type-specific markers (e.g., EpCAM for epithelial cells) .

Q. What emerging methodologies enhance detection of this compound's off-target effects?

Apply chemoproteomics (e.g., activity-based protein profiling) to identify non-COX targets. Use patient-derived organoids (PDOs) to screen for context-dependent toxicity. Pair with AI-driven molecular docking to predict off-target interactions .

Q. How can researchers model this compound's dose-response relationships in complex systems?

Employ nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Incorporate covariates like tumor volume and hepatic enzyme activity. Validate with Bayesian inference to refine dosing in adaptive trial designs .

Q. What strategies mitigate variability in this compound's efficacy across in vivo studies?

Standardize diets (e.g., low-fat vs. high-fat) to control for COX-2 modulation by lipid metabolites. Use littermate-matched controls and stratify by sex, as hormonal differences influence NSAID metabolism. Include pharmacokinetic/pharmacodynamic (PK/PD) bridging studies to translate findings across species .

Q. Methodological Considerations

  • Data Analysis : Use ANOVA with Tukey’s post-hoc tests for multi-group comparisons. For omics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) .
  • Reproducibility : Report detailed experimental protocols (e.g., LCM settings, antibody dilutions) in supplementary materials. Follow ARRIVE guidelines for in vivo studies .

Propriétés

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-WXKFDZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149116-77-8
Record name Sulindac, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149116778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULINDAC, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P969C405OM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycine. Benzyle-N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycinate (0.03 mole) in a mixture of 25 ml. of anhydrous ethanol and 2.5 ml. of 1N sodium hydroxide is allowed to stand at room temperature for 18 hours. The solution is diluted with water and extracted with ether. The aqueous layer is acidified with dilute hydrochloric acid and the organic product is extracted with ethyl acetate, washed with water and dried over sodium sulfate. Evaporation of the solution gives N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetic acid, the corresponding indenyl acyl glycine is obtained, which can be converted to the corresponding sulfonyl derivative using the procedure of Example 1E.
Name
N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Benzyle-N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycinate
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid (2.25 g.) dissolved in 80 ml. of fluorotrichloromethane was ultraviolet irradiated and stirred at -15° C. for 80 min.; meanwhile 1.2 g. of fluoroxytrifluoromethane was passed in. The residue obtained after evaporation of the solvent was subjected to chromatography on a silica gel column, to give 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid, m.p. 188°-189° C.
Name
2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Sulindac
Reactant of Route 2
(S)-Sulindac
Reactant of Route 3
Reactant of Route 3
(S)-Sulindac
Reactant of Route 4
(S)-Sulindac
Reactant of Route 5
(S)-Sulindac
Reactant of Route 6
Reactant of Route 6
(S)-Sulindac

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.